5-(4-Fluorophenyl)pyridin-3-ol
Overview
Description
5-(4-Fluorophenyl)pyridin-3-ol: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the 3-position and a fluorophenyl group at the 5-position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic transformations, such as sulfoxidation, oxidative removal of the phenylethyl moiety, pyridine n-oxidation, and hydroxylation reactions .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activity and potent gastric acid secretion inhibitory action in vivo .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the fluorophenyl group and a halogenated pyridine as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
5-(4-Fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 5-(4-Fluorophenyl)pyridin-3-one.
Reduction: Formation of 5-(4-Fluorophenyl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-(4-Fluorophenyl)pyridin-3-ol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research and development in medicinal chemistry .
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine:
It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects .
Industry:
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)pyridin-3-ol
- 5-(4-Methylphenyl)pyridin-3-ol
- 5-(4-Nitrophenyl)pyridin-3-ol
Comparison:
Compared to its analogs, 5-(4-Fluorophenyl)pyridin-3-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity and binding interactions. This makes this compound a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYNZGVFYGMAFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673384 | |
Record name | 5-(4-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364763-21-3 | |
Record name | 5-(4-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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